molecular formula C9H6Cl2N2O B15305924 Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B15305924
M. Wt: 229.06 g/mol
InChI Key: RSEKGQADBAYFDQ-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings, with chloro substituents at specific positions.

Preparation Methods

The synthesis of Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. After completion, the product is purified using column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Similar compounds to Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- include other pyrrolo[2,3-b]pyridine derivatives such as:

The uniqueness of Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific substitution pattern and the presence of both chloro and ethanone groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H6Cl2N2O/c10-3-7(14)6-4-12-9-5(6)1-2-8(11)13-9/h1-2,4H,3H2,(H,12,13)

InChI Key

RSEKGQADBAYFDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)CCl)Cl

Origin of Product

United States

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